molecular formula C6H7NO B3021862 5-Methylpyridin-2(1H)-one CAS No. 91914-06-6

5-Methylpyridin-2(1H)-one

Cat. No.: B3021862
CAS No.: 91914-06-6
M. Wt: 109.13 g/mol
InChI Key: SOHMZGMHXUQHGE-UHFFFAOYSA-N
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Description

Overview of Research Significance in Chemical Sciences

In the realm of chemical sciences, 2-Hydroxy-5-methylpyridine (B17766) is recognized as a valuable intermediate and building block in organic synthesis. chemimpex.com Its reactivity is enhanced by the presence of the hydroxyl group, making it a key component in the development of new chemical entities. chemimpex.com The compound's structure allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions, which are fundamental in the synthesis of new drugs and agrochemicals. chemimpex.com

The compound's utility extends to its role as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens up possibilities for the creation of novel metal-organic frameworks and catalysts. chemimpex.com Researchers appreciate its stability and relative ease of handling, which makes it a suitable candidate for both laboratory-scale research and larger industrial applications. chemimpex.com Furthermore, it is used as a reagent in analytical techniques like chromatography, where it assists in the precise identification and quantification of other substances. chemimpex.com

Interdisciplinary Relevance and Research Trajectories

The significance of 2-Hydroxy-5-methylpyridine extends beyond pure chemistry into several interdisciplinary fields. Its most prominent application is in pharmaceutical development, where it serves as a critical intermediate in the synthesis of various therapeutic agents. chemimpex.comchemimpex.com Notably, it is a precursor in the production of drugs targeting neurological disorders and is also monitored as an impurity in the antifibrotic drug Pirfenidone. chemicalbook.com

In agricultural science, 2-Hydroxy-5-methylpyridine is utilized in the formulation of herbicides and fungicides, contributing to pest management and crop protection. chemimpex.comchemimpex.com The material science sector explores its use in polymer formulations to improve the thermal stability and mechanical properties of materials. chemimpex.comchemimpex.com There is also emerging interest in the food industry for its potential as a flavoring agent. chemimpex.com

Research trajectories indicate a growing interest in the derivatives of 2-Hydroxy-5-methylpyridine. For instance, compounds like 3-Bromo-2-hydroxy-5-methylpyridine are being investigated for their potential in developing anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of various substituted pyridines from 2-Hydroxy-5-methylpyridine highlights its role as a versatile starting material for creating a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyridin-2-one
Source PubChem
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InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SOHMZGMHXUQHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20143120
Record name 5-Methyl-2-pyridone
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Molecular Weight

109.13 g/mol
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CAS No.

1003-68-5, 91914-06-6, 1192-99-0
Record name 2-Hydroxy-5-methylpyridine
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Record name 5-Methyl-2-pyridinol
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Record name 2(1H)-Pyridinone, 5-methyl-
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Conditions

The formation of 2-Hydroxy-5-methylpyridine (B17766) is accomplished through well-documented synthetic strategies. Key among these are nucleophilic aromatic substitution and the cyclization of specific nitrile intermediates.

A primary method for synthesizing 2-Hydroxy-5-methylpyridine involves the displacement of a halogen atom on the pyridine (B92270) ring by a nucleophile. This approach leverages the reactivity of halogenated pyridine precursors.

The synthesis can commence from a halogenated precursor such as 2-bromo-6-methylpyridine (B113505). chemicalbook.com In this process, the bromo-substituent on the pyridine ring, being a good leaving group, is replaced by a hydroxyl group. evitachem.com The reaction is typically conducted under specific thermal conditions over an extended period to ensure a high yield. chemicalbook.com

One documented procedure involves dissolving 2-bromo-6-methylpyridine in a suitable solvent with a strong base and heating the mixture. chemicalbook.com A subsequent treatment with acid is performed to yield the final product. chemicalbook.com This method has been reported to achieve a yield of 72% after purification by column chromatography. chemicalbook.com

The success of the nucleophilic aromatic substitution reaction is highly dependent on the choice of base and solvent. A strong base is required to facilitate the removal of the hydrogen from the incoming hydroxyl group, effectively generating a potent nucleophile. google.com

In this synthetic route, potassium tert-butoxide (KOt-Bu) serves as the strong base. chemicalbook.com Its bulky nature favors the desired substitution pathway. The reaction is carried out in tert-amyl alcohol, a high-boiling point solvent that can accommodate the required reaction temperature of 100 °C and effectively dissolve the reactants. chemicalbook.com The use of an inert atmosphere is also crucial to prevent unwanted side reactions. chemicalbook.com

An alternative synthetic strategy involves the intramolecular cyclization of acyclic nitrile compounds. This method builds the pyridine ring system from a linear precursor.

2-Hydroxy-5-methylpyridine can be synthesized through the acid-catalyzed cyclization of 4-formyl-2-pentenonitrile. google.comgoogleapis.com This process involves heating the nitrile intermediate in the presence of an acid catalyst. google.com The reaction proceeds via an intramolecular ring closure, followed by tautomerization to form the stable aromatic pyridin-2-one structure. This method is noted as a pathway to produce 2-substituted-5-methylpyridines, which are valuable starting materials for various chemical products. google.com

Sulfonic acids are effective catalysts for the cyclization of 4-formyl-2-pentenonitrile. google.comgoogle.com Specifically, p-toluenesulfonic acid has been identified as a suitable catalyst for this transformation. google.commolaid.com Heating the pentenonitrile intermediate in the presence of a sulfonic acid leads to the formation of 2-hydroxy-5-methylpyridine in high yields. googleapis.com The reaction can also be catalyzed by other strong organic or mineral acids at temperatures ranging from 110-135 °C. googleapis.com

Acid-Catalyzed Cyclization of 4-Formyl-2-pentenonitrile

Hydroxylation of Aminopyridine Precursors

A primary route for synthesizing 2-hydroxy-5-methylpyridine involves the hydroxylation of an aminopyridine precursor, most commonly 2-amino-5-methylpyridine (B29535).

The conversion of 2-amino-5-methylpyridine to 2-hydroxy-5-methylpyridine is frequently achieved through a diazotization reaction followed by hydrolysis. orgsyn.orggoogle.comsmolecule.com In this process, the amino group of 2-amino-5-methylpyridine is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in a strong acidic medium like sulfuric acid (H₂SO₄) at low temperatures. orgsyn.org This forms an unstable diazonium salt intermediate. The reaction mixture is then heated, causing the diazonium group to be hydrolyzed by water, which replaces it with a hydroxyl group, yielding the desired 2-hydroxy-5-methylpyridine. orgsyn.org This transformation is a well-established method in organic synthesis for converting aromatic amines to phenols and their heterocyclic analogs. nii.ac.jp Some procedures utilize an "inverse diazotization" method, which is noted for simpler operation. google.com

The efficiency of the diazotization-hydrolysis reaction is highly dependent on carefully controlled parameters to maximize the yield and purity of 2-hydroxy-5-methylpyridine. A common procedure involves dissolving 2-amino-5-methylpyridine in an aqueous solution of concentrated sulfuric acid, which is then cooled to a temperature range of 0°C to -4°C. orgsyn.org An aqueous solution of sodium nitrite is added portion-wise, ensuring the temperature is maintained between 0-5°C to control the exothermic reaction and prevent the premature decomposition of the diazonium salt. orgsyn.org After the addition is complete, the mixture is stirred at this low temperature for a period, such as 45 minutes, before being heated to around 95°C for a shorter duration (e.g., 15 minutes) to facilitate the hydrolysis step. orgsyn.org

Post-reaction workup involves cooling the solution and adjusting the pH to approximately 6.5-7.0 with a base like sodium hydroxide (B78521). orgsyn.org The product can then be extracted using an organic solvent, such as ethyl acetate (B1210297), and purified by recrystallization to yield white crystalline needles. orgsyn.org Following such optimized procedures, a yield of 61% has been reported. orgsyn.org

Optimized Reaction Parameters for Diazotization of 2-Amino-5-methylpyridine

ParameterConditionSource
Starting Material2-Amino-5-methylpyridine orgsyn.org
ReagentsSodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) orgsyn.org
Initial TemperatureBelow 0°C to 5°C orgsyn.org
Hydrolysis Temperature95°C orgsyn.org
Final pH6.5 - 7.0 orgsyn.org
PurificationRecrystallization from Ethyl Acetate orgsyn.org
Reported Yield61% orgsyn.org
Diazotization and Hydrolysis of 2-Amino-5-methylpyridine

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers an alternative pathway for the synthesis of 2-hydroxy-5-methylpyridine, particularly when starting from different precursors.

Palladium on carbon (Pd/C) is a widely utilized catalyst for hydrogenation reactions. d-nb.info In the context of synthesizing 2-hydroxy-5-methylpyridine, a notable method starts with 3-cyano-6-hydroxypyridine. chemicalbook.comgoogle.com The process involves the catalytic reduction of the cyano group to a methyl group. google.com The reaction is conducted in a mixed solvent system, such as n-butanol and water, in the presence of an acid and an anionic surfactant. chemicalbook.comgoogle.com

After an initial heating step, the mixture is cooled, and 5% Pd/C is added. chemicalbook.com The system is then placed under a hydrogen atmosphere at atmospheric pressure for several hours to effect the hydrogenation. chemicalbook.com Following the reaction, the catalyst is removed by filtration. chemicalbook.comgoogle.com This method has been reported to be highly efficient, achieving a yield of 83% for 2-hydroxy-5-methylpyridine with a high conversion rate. google.com While Pd/C is often used for the complete saturation of pyridine rings to piperidines, its application in this specific transformation highlights its utility in the selective functional group conversion of substituted pyridines. d-nb.infogoogle.comgoogle.com

Advanced Synthetic Strategies and Derivatization

Beyond its synthesis, 2-hydroxy-5-methylpyridine serves as a versatile building block for creating more complex molecules through advanced synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic chemistry for forming carbon-carbon bonds. nih.gov However, the direct use of pyridinols in these reactions can be challenging. A common strategy to overcome this involves converting the hydroxyl group into a better leaving group, such as a triflate (trifluoromethanesulfonyl). orgsyn.org

For instance, 2-hydroxy-5-methylpyridine can be reacted with triflic anhydride (B1165640) in the presence of pyridine to form 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine. orgsyn.org This triflate derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions. In a Negishi cross-coupling, the pyridyl triflate is reacted with an organozinc reagent in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). orgsyn.org This specific strategy has been successfully employed to synthesize 5-methyl-2,2'-bipyridine, a valuable bidentate ligand. orgsyn.org The use of pyridine sulfinates as alternatives to traditionally challenging pyridine boronates in Suzuki-Miyaura couplings represents another advanced approach to broaden the utility of pyridine derivatives in cross-coupling chemistry. rsc.org

Example of a Negishi Cross-Coupling Reaction

ComponentDescription/ReagentSource
Starting Material2-Hydroxy-5-methylpyridine orgsyn.org
Activation StepConversion to 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine orgsyn.org
Coupling PartnerPyridyl zinc reagent orgsyn.org
CatalystTetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) orgsyn.org
Reaction TypeNegishi Cross-Coupling orgsyn.org
Product5-Methyl-2,2'-bipyridine orgsyn.org
Negishi Cross-Coupling for Bipyridine Synthesis

Functional Group Interconversions

The hydroxyl group of 2-hydroxy-5-methylpyridine exists in tautomeric equilibrium with its keto form, 5-methyl-2(1H)-pyridone. This pyridone form can undergo further oxidation. While direct oxidation of the hydroxyl group to a ketone or aldehyde is a common reaction for many alcohols, the chemistry of hydroxypyridines is more complex due to this tautomerism. Oxidation of the pyridine ring system can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation with agents like potassium permanganate (B83412) can lead to the formation of diones. Biological oxidation using microorganisms like Burkholderia sp. MAK1 can result in regioselective hydroxylation at the 5-position, yielding 2,5-dihydroxypyridine (B106003) derivatives. nih.govresearchgate.net

The oxidation of pyridine derivatives can also be achieved using peroxydisulfate, which can lead to the formation of hydroxy derivatives. beilstein-journals.org In some cases, the oxidation of the nitrogen atom in the pyridine ring to form a pyridine-N-oxide is a key step. google.comgoogle.com These N-oxides can then be rearranged to form hydroxypyridines. google.com

The reduction of 2-hydroxy-5-methylpyridine can lead to the formation of piperidine (B6355638) derivatives. The pyridine ring is generally resistant to reduction under mild conditions, often requiring catalytic hydrogenation at elevated pressures and temperatures or the use of strong reducing agents. google.comclockss.org

Catalytic hydrogenation of hydroxypyridines can be challenging but can be achieved using specific catalysts like platinum or palladium on carbon. google.comrsc.org The reaction often proceeds by stabilizing the enol form of the hydroxypyridine as an ester, which is then hydrogenated. google.com The use of rhodium catalysts, such as Rh₂O₃, has also been reported for the reduction of functionalized pyridines under mild conditions. rsc.org The reduction of 2-hydroxypyridines often results in the formation of δ-lactams due to amide-iminol tautomerization. rsc.org

Another approach involves the reduction of pyridine N-oxides using ammonium (B1175870) formate (B1220265) and palladium on carbon, which provides an efficient route to piperidines under mild conditions. organic-chemistry.org

Table 2: Reduction of 2-Hydroxy-5-methylpyridine Derivatives

Starting MaterialReducing Agent/CatalystProductReaction Conditions
2-Hydroxypyridine (B17775) derivativeH₂, Platinum or Palladium catalyst, Acetic AnhydrideHydroxypiperidine derivativeRoom temperature and atmospheric pressure. google.com
Functionalized PyridineH₂, Rh₂O₃Piperidine derivativeMild conditions. rsc.org
Pyridine N-oxideAmmonium formate, Pd/CPiperidineMild, high yield. organic-chemistry.org

Both the methyl and hydroxyl groups on the 2-hydroxy-5-methylpyridine ring can participate in substitution reactions. chemimpex.com The hydroxyl group, being nucleophilic, can undergo reactions such as etherification. chemimpex.com The methyl group can be functionalized, for example, through bromination to form bromomethyl derivatives, which are valuable for further derivatization. orgsyn.org

The hydroxyl group can also be displaced after conversion to a better leaving group, such as a triflate, as discussed previously. orgsyn.org This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring.

Reduction to Various Pyridine Derivatives

Multi-Step Synthesis of Functionalized Derivatives

2-Hydroxy-5-methylpyridine is a valuable starting material for the multi-step synthesis of more complex and functionalized derivatives. smolecule.com For example, it can be nitrated to introduce a nitro group onto the pyridine ring, leading to compounds like 2-hydroxy-5-methyl-3-nitropyridine (B188116). prepchem.com This nitrated derivative can then undergo further transformations.

The synthesis of biologically active molecules often involves multi-step sequences starting from simple pyridine derivatives. For instance, the synthesis of certain pharmaceutical compounds may involve nitration and reduction steps starting from a chloro-substituted methylpyridine, which can be derived from 2-hydroxy-5-methylpyridine.

A general strategy involves the initial functionalization of the pyridine ring, followed by modifications of the existing substituents or the introduction of new ones. This approach allows for the systematic construction of complex molecular architectures with desired properties.

Synthesis of 2-Hydroxy-4-amino-5-methylpyridine

2-Hydroxy-4-amino-5-methylpyridine is a significant heterocyclic compound, notably serving as an intermediate in the synthesis of pharmaceutical compounds like omeprazole. google.com A disclosed synthetic route emphasizes a stable, multi-step process designed for high purity of the target product. google.com The synthesis avoids significant coupling product generation and utilizes readily available, inexpensive raw materials. google.com

The process begins with 2-chloro-5-picoline and proceeds through four main stages: google.com

Synthesis of 2-chloro-5-methylpyridine (B98176) N-oxide: This initial step involves the oxidation of the nitrogen atom in the pyridine ring. The reaction uses sodium tungstate (B81510) as a catalyst and hydrogen peroxide as the oxidizing agent. google.com

Synthesis of 2-chloro-4-nitro-5-methylpyridine N-oxide: The N-oxide from the previous step undergoes nitration to introduce a nitro group at the 4-position of the pyridine ring. google.com

Synthesis of 2-chloro-4-amino-5-methylpyridine: The nitro group is subsequently reduced to an amino group. google.com

Synthesis of 2-hydroxy-4-amino-5-methylpyridine: In the final step, the chloro group at the 2-position is substituted with a hydroxyl group. This is achieved by heating the 2-chloro-4-amino-5-picoline with potassium hydroxide (KOH) in ethylene (B1197577) glycol. google.com After cooling, the pH is adjusted, and the product is isolated. Purification via recrystallization from methylene (B1212753) chloride and petroleum ether yields the final white product. google.com

A summary of the final conversion step is detailed below:

ReactantReagentsTemperatureYieldReference
2-chloro-4-amino-5-picolineKOH, Ethylene Glycol150 °C77.63% google.com

This synthetic pathway is noted for its reasonable design and the high purity of the resulting 2-hydroxy-4-amino-5-methylpyridine. google.com

Industrial Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial production of 2-hydroxy-5-methylpyridine necessitates a focus on optimizing reaction conditions to maximize efficiency, yield, and purity while ensuring economic viability and environmental responsibility. Industrial methods often adapt laboratory procedures with additional steps and controls to meet the rigorous standards required for large-scale manufacturing.

Optimization for Higher Yields and Purity

A key aspect of industrial scale-up is the development of synthetic methods that are both efficient and simple. One optimized, high-yield method for producing 2-hydroxy-5-methylpyridine involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine. google.com This process is specifically designed to efficiently convert the cyano group into a methyl group. google.com

Research has shown that conducting the catalytic hydrogenation in the presence of an acid and an anionic surfactant, such as sodium lauryl sulfate (B86663), can significantly improve reaction efficiency. google.com This approach has demonstrated high conversion rates and yields, making it suitable for industrial application. google.comchemicalbook.com In a typical procedure, 3-cyano-6-hydroxypyridine is mixed with sodium lauryl sulfate in a solvent system like n-butanol and water. google.comchemicalbook.com Sulfuric acid is added, followed by a palladium on carbon (Pd/C) catalyst, and the mixture is subjected to hydrogenation. google.comchemicalbook.com

The following table outlines the research findings for this optimized process:

Starting MaterialCatalystKey ReagentsYieldConversion RateReference
3-cyano-6-hydroxypyridine5% Pd/CSulfuric acid, Sodium lauryl sulfate83%99.2% google.comchemicalbook.comchemicalbook.com

This method represents a significant improvement over older techniques that were often plagued by low yields or required harsh, low-temperature reaction conditions, making them less suitable for industrial production. google.com

Purification Techniques (e.g., Recrystallization, Distillation)

Achieving high purity is critical for industrial applications of 2-hydroxy-5-methylpyridine, especially when it is used as an intermediate in pharmaceuticals. chemicalbook.com Industrial production processes typically incorporate dedicated purification steps to ensure the final product meets stringent quality standards. Common techniques include recrystallization, distillation, and chromatography.

Recrystallization is a widely used method for purifying the solid crude product. A procedure detailed in Organic Syntheses involves dissolving the crude pale-yellow solid in hot ethyl acetate (EtOAc). orgsyn.org As the solution cools, the purified 2-hydroxy-5-methylpyridine crystallizes out, leaving impurities behind in the solvent. This process yields the product as white crystalline needles. orgsyn.org

Distillation , particularly under reduced pressure (vacuum distillation), is effective for purifying the final product or its liquid precursors. epo.orggoogle.com This technique separates compounds based on their different boiling points and is advantageous for temperature-sensitive compounds as it allows boiling at a lower temperature. For instance, an intermediate in a related synthesis, 5-methyl-3,4-dihydro-2(1H)-pyridone, is purified by distillation at 103°C under a vacuum of 0.5 mm Hg. epo.org

Column chromatography is another valuable, though often more complex, purification method typically used at the laboratory scale. It separates components of a mixture based on their differential adsorption to a stationary phase. One documented procedure uses column chromatography with a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM) as the mobile phase to isolate the pure product. chemicalbook.com

The table below summarizes these common purification techniques.

Purification MethodTypical Solvent/ConditionsOutcomeReference
RecrystallizationHot/Cold Ethyl Acetate (EtOAc)White crystalline needles orgsyn.orgepo.org
Vacuum DistillationReduced pressure (e.g., 0.5 mm Hg)Purified liquid product/intermediate epo.orggoogle.com
Column Chromatography8% Methanol in DichloromethaneIsolated solid white product chemicalbook.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structural details of 2-Hydroxy-5-methylpyridine (B17766) in solution. Both ¹H and ¹³C NMR provide insights into the predominant tautomeric form and the dynamics of the equilibrium.

The differentiation between the 2-hydroxy (pyridol) and 2-pyridone tautomers via NMR can be challenging because the exchange between the forms is often fast on the NMR timescale, resulting in a spectrum that shows the weighted average of the two species. researchgate.netsemanticscholar.org However, careful analysis of chemical shifts and coupling constants can provide strong evidence for the predominant form in a given solvent. researchgate.netsemanticscholar.org

In non-polar solvents, the 2-hydroxy-5-methylpyridine form is favored, while in polar solvents, the 5-methyl-2(1H)-pyridone form predominates. wikipedia.org The ¹H NMR spectrum of 2-Hydroxy-5-methylpyridine shows distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shift of the hydroxyl proton can vary significantly depending on concentration and solvent due to hydrogen bonding.

¹H NMR Data for 2-Hydroxy-5-methylpyridine

Proton Chemical Shift (ppm) Multiplicity J-coupling (Hz)
H-3 6.45 d J(H3,H4) = 9.1
H-4 7.23 dd J(H4,H3) = 9.1, J(H4,H6) = 2.6
H-6 6.93 d J(H6,H4) = 2.6
CH₃ 2.06 s -
OH 13.17 s -

Source: ChemicalBook chemicalbook.com

¹³C NMR spectroscopy also aids in distinguishing the tautomers. The chemical shift of the carbon atom bonded to the oxygen (C2) is particularly indicative. In the pyridone form, this carbon is a carbonyl carbon (C=O) and resonates at a significantly downfield position (e.g., ~169.0 ppm in a related dihydropyridone) compared to the C-OH carbon in the pyridol form. google.com Furthermore, long-range ¹³C-¹H coupling constants can be used to differentiate between the tautomers, as the coupling pathways are different in the two forms. researchgate.net Studies on related hydroxypyridines show that NMR data, while sometimes inconclusive on its own, strongly suggests the predominance of the pyridone form in solvents like DMSO and CDCl₃, though the differences in chemical shifts between the fixed tautomers can be small. semanticscholar.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides direct evidence of the functional groups present in the molecule, which is crucial for identifying the dominant tautomer, especially in the solid state.

In the solid state, 2-Hydroxy-5-methylpyridine exists almost exclusively in the 5-methyl-2(1H)-pyridone form. rsc.org This is clearly evidenced by its FT-IR spectrum. The key features are:

N-H Stretching: A broad band in the region of 3300-2700 cm⁻¹ is characteristic of the N-H group involved in strong intermolecular hydrogen bonding.

C=O Stretching: A strong absorption band typically appears in the range of 1650-1690 cm⁻¹, which is a definitive indicator of the carbonyl group in the pyridone tautomer.

C=C and C=N Stretching: Vibrations associated with the ring structure are observed in the 1400-1600 cm⁻¹ region.

The absence of a sharp O-H stretching band (typically ~3500 cm⁻¹) and the presence of the strong C=O band confirm the pyridone structure in the solid phase. rsc.orgnih.gov In solution, the spectrum becomes more complex, reflecting the tautomeric equilibrium, with the relative intensities of the O-H and C=O bands changing with solvent polarity.

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the molecule. nih.gov The spectra of 2-Hydroxy-5-methylpyridine and its derivatives have been analyzed to assign the various vibrational modes. researchgate.netresearchgate.netresearchgate.net Similar to FT-IR, the Raman spectrum in the solid state is dominated by vibrations of the 5-methyl-2(1H)-pyridone tautomer. The C=O stretching vibration also gives a strong signal in the Raman spectrum. The ring breathing modes are often prominent in the Raman spectra of pyridine derivatives, providing a fingerprint for the heterocyclic ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly effective for studying tautomeric equilibria in solution, as the two forms have distinct electronic structures and, therefore, different absorption spectra.

The 2-hydroxy-5-methylpyridine tautomer possesses a benzenoid aromatic structure, while the 5-methyl-2(1H)-pyridone form has a conjugated diene system. This difference leads to distinct π → π* electronic transitions.

Pyridol Form (Aromatic): Exhibits absorption bands at shorter wavelengths, characteristic of substituted benzenes.

Pyridone Form (Non-aromatic): Shows a strong absorption band at a longer wavelength, typically around 290-300 nm, due to the extended conjugation of the keto-enamine chromophore. wikipedia.org

By measuring the UV-Vis spectra in various solvents of differing polarity, the position of the tautomeric equilibrium can be quantitatively determined. researchgate.netsemanticscholar.org For instance, in non-polar solvents like cyclohexane, the spectrum resembles that of the "fixed" O-methylated derivative (2-methoxy-5-methylpyridine), indicating the predominance of the hydroxy tautomer. Conversely, in polar solvents like water or ethanol, the spectrum is similar to that of the "fixed" N-methylated derivative (1,5-dimethyl-2(1H)-pyridone), confirming that the pyridone form is favored. wikipedia.orgrsc.org This solvent-dependent shift in the equilibrium is a hallmark of hydroxypyridine-pyridone tautomerism. researchgate.netsemanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to identify and quantify compounds. In the context of 2-Hydroxy-5-methylpyridine, mass spectrometry, particularly when coupled with gas chromatography, is invaluable for its identification.

Gas chromatography-mass spectrometry (GC/MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. The technique is particularly effective for the analysis of complex mixtures. For instance, GC/MS has been utilized to identify isomers of 2-Hydroxy-5-methylpyridine, such as 5-hydroxy-2-methylpyridine (B31158), in complex matrices like cigarette smoke condensate after sequential fractionation. jst.go.jp The process involves the separation of the mixture's components in the gas chromatograph, followed by their ionization and detection by the mass spectrometer, which provides a unique mass spectrum for each component.

The identification of 2-Hydroxy-5-methylpyridine can be confirmed by its retention time in the gas chromatograph and the fragmentation pattern in its mass spectrum. google.com Purity assessment of 2-Hydroxy-5-methylpyridine is also commonly performed using gas chromatography. vwr.comavantorsciences.comtcichemicals.com The Kovats retention index, a parameter in gas chromatography, has been reported for this compound, aiding in its identification on various stationary phases. nih.gov

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in the identification of 2-Hydroxy-5-methylpyridine in ion mobility-mass spectrometry experiments.

Table 1: Predicted Collision Cross Section (CCS) Data for 2-Hydroxy-5-methylpyridine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺110.06004118.1
[M+Na]⁺132.04198131.9
[M+NH₄]⁺127.08659126.8
[M+K]⁺148.01592125.6
[M-H]⁻108.04549119.6
[M+Na-2H]⁻130.02743125.9
[M]⁺109.05222120.4
[M]⁻109.05331120.4
Data sourced from PubChemLite. uni.lu

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystal. The crystalline nature of a compound allows for the diffraction of an X-ray beam into a pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density within the crystal can be produced, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined.

This technique has been applied to related pyridine derivatives to analyze their supramolecular structures, revealing how molecules interact with each other in the crystal lattice through forces like hydrogen bonding. researchgate.net For example, in the crystal structure of 2-amino-5-methylpyridinium 4-nitrophenolate (B89219) 4-nitrophenol, the pyridine ring acts as a cationic bonding site. researchgate.net Similarly, studies on other substituted pyridines have elucidated the formation of two-dimensional layer structures and one-dimensional networks driven by intermolecular interactions. researchgate.net While specific crystallographic data for 2-Hydroxy-5-methylpyridine requires accessing the CSD, the table below illustrates the type of information that is typically obtained from such an analysis, based on data for a related compound.

Table 2: Representative Crystal Data for a Substituted Pyridine Compound (2-Amino-5-methylpyridinium 5-chlorosalicylate)

ParameterValue
Crystal systemMonoclinic
Space groupP 2₁
a (Å)9.004 (7)
b (Å)5.767 (5)
c (Å)12.617 (10)
β (°)90.415 (16)
Volume (ų)655.2 (9)
Z2
Data sourced from the IUCr Journals for a related compound to illustrate the nature of crystallographic data. iucr.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between computational cost and accuracy. For 2-hydroxy-5-methylpyridine (B17766) and its derivatives, DFT calculations have been instrumental in predicting a range of properties. ijesit.com

Prediction of Electronic Properties and Molecular Structures

DFT methods are widely used to predict the electronic properties and molecular structures of compounds like 2-hydroxy-5-methylpyridine. bohrium.com These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical polarizability. ijesit.comresearchgate.netjocpr.com A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. jocpr.comdergipark.org.tr For instance, in a study of a related compound, 3-bromo-2-hydroxypyridine, the HOMO was found to have a delocalized π character across the pyridine (B92270) ring, while the LUMO was of π* type, indicating that the HOMO→LUMO transition involves an electron density transfer to the entire pyridine ring and the oxygen atom. mdpi.com

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for understanding molecular interactions. jocpr.com The MEP surface visualizes the charge distribution, identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). tandfonline.comnih.gov This information is crucial for predicting how the molecule will interact with other species. jocpr.com

Simulation of Vibrational Spectra and Comparison with Experimental Data

DFT calculations are highly effective in simulating the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. researchgate.netnih.gov

Often, the calculated vibrational frequencies are scaled by a factor to correct for approximations in the theoretical model and to improve agreement with experimental values. jocpr.com The potential energy distribution (PED) analysis is also used to provide a detailed description of the contribution of each internal coordinate to the normal vibrational modes. nih.gov Studies have shown a good correlation between the theoretical and experimental spectra for derivatives of 2-hydroxy-5-methylpyridine, validating the accuracy of the computational methods used. nih.govresearchgate.net

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. nih.gov The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that combines the strengths of both Hartree-Fock and DFT methods, often providing a good balance of accuracy and computational efficiency for organic molecules. ijesit.comnih.gov

The selection of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. mdpi.com Larger basis sets, such as 6-311G(d,p) or 6-311++G(d,p), include polarization and diffuse functions that allow for a more flexible and accurate description of the electron distribution, especially in systems with lone pairs or hydrogen bonding. ijesit.comresearchgate.netnih.gov For instance, a study on 2-hydroxy-5-methyl-3-nitropyridine (B188116) found that while both HF and DFT methods provided consistent geometric parameters, the DFT calculations with the 6-311G(3d,2p) basis set yielded vibrational frequencies that were much closer to the experimental data. researchgate.net The combination of the B3LYP functional with a 6-311++G(d,p) basis set is frequently used for optimizing molecular geometries and predicting vibrational frequencies. ijesit.com

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. mdpi.com While generally less accurate than modern DFT methods for many properties due to its neglect of electron correlation, it remains a useful tool, particularly for geometry optimization. ijesit.com

Molecular Geometry Optimization

Both HF and DFT methods are employed for molecular geometry optimization, which involves finding the lowest energy arrangement of the atoms in a molecule. researchgate.net The process starts with an initial guess for the molecular structure and iteratively adjusts the atomic coordinates to minimize the total energy. mdpi.com Studies comparing HF and DFT have shown that both methods can provide consistent data for geometric parameters like bond lengths and bond angles. researchgate.net For example, in the case of 2-hydroxy-5-methyl-3-nitropyridine, both HF and DFT calculations using the 6-311G(d) and 6-311G(3d,2p) basis sets produced comparable geometric results. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of 2-hydroxy-5-methyl-3-nitropyridine researchgate.net

ParameterHF/6-311G(d)B3LYP/6-311G(d)HF/6-311G(3d,2p)B3LYP/6-311G(3d,2p)
Bond Lengths (Å)
C2-N11.3431.3531.3431.353
C6-N11.3321.3431.3321.343
C2-O71.3551.3521.3551.352
C5-C111.5061.5061.5061.506
Bond Angles (º)
C6-N1-C2122.9122.7122.9122.7
N1-C2-C3116.8117.0116.8117.0
C4-C5-C6119.0119.2119.0119.2
N1-C2-O7116.9117.4116.9117.4

Computational Analysis of Reactivity and Mechanisms

Computational chemistry provides powerful tools for analyzing the reactivity of molecules and elucidating reaction mechanisms. researchgate.net For 2-hydroxy-5-methylpyridine, theoretical studies can predict sites of electrophilic and nucleophilic attack, which is fundamental to understanding its chemical behavior.

The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of this. nih.gov The distribution and energy of these orbitals indicate the electron-donating and electron-accepting capabilities of the molecule. dergipark.org.tr Additionally, the molecular electrostatic potential (MEP) map provides a visual guide to the reactive sites. tandfonline.com

By modeling the interaction of 2-hydroxy-5-methylpyridine with other reagents, it is possible to investigate potential reaction pathways. This can involve calculating the transition state structures and activation energies for various reactions, such as oxidation of the hydroxyl group or substitution on the pyridine ring. This type of analysis helps in understanding the underlying mechanisms of its chemical transformations. researchgate.net

Theoretical Studies in Related Systems (e.g., Corrosion Inhibition)

Computational chemistry and theoretical investigations serve as powerful tools to predict and understand the mechanisms of corrosion inhibition. By modeling the interactions between inhibitor molecules and metal surfaces, these studies provide fundamental insights into the electronic and structural properties that govern a compound's protective efficacy. For pyridine derivatives, theoretical approaches such as Density Functional Theory (DFT) and other molecular orbital methods are frequently employed to correlate molecular properties with inhibition performance. ampp.orgscispace.comeurjchem.com These studies are crucial for designing new, more effective corrosion inhibitors.

Research into pyridine and its derivatives has shown that their effectiveness as corrosion inhibitors is closely linked to their molecular structure. scispace.com The presence of the nitrogen heteroatom, with its lone pair of electrons, and the π-electrons of the aromatic ring are key to the adsorption process on metal surfaces. scispace.comeurjchem.com Theoretical calculations help to quantify the electronic properties that facilitate this interaction. Key quantum chemical parameters are often calculated to predict the inhibition efficiency. chemmethod.comchemmethod.com

These parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. scispace.comeurjchem.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher electron-accepting ability of the molecule, which can also contribute to the inhibitor-metal bond. scispace.comeurjchem.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with increased inhibition efficiency. scispace.comeurjchem.com

Electronegativity (χ): This parameter helps to understand the electron-donating or -accepting nature of the inhibitor.

Global Hardness (η) and Softness (σ): Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. Softer molecules are generally more reactive and better inhibitors. scispace.comeurjchem.com

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN value suggests that the molecule acts as an electron donor, a key mechanism in corrosion inhibition. ampp.org

Studies on various substituted pyridines have demonstrated a clear relationship between these calculated parameters and experimentally observed corrosion inhibition. For instance, the introduction of electron-donating groups, such as methyl (-CH₃) groups, into the pyridine ring has been shown to increase the electron density on the nitrogen atom and the ring system. ampp.org This enhanced electron density leads to a stronger bond between the inhibitor and the metal, thereby improving the corrosion protection. ampp.orgscispace.com Molecular orbital theoretical calculations using the Modified Neglect of Differential Overlap (MNDO) method showed that the corrosion rate for iron in an acid medium decreased as methyl groups were successively added to the pyridine molecule. ampp.org

The inhibition efficiency of several pyridine derivatives in hydrochloric acid was found to increase with the addition of methyl groups. This observation is supported by theoretical calculations which show a correlation between the increasing inhibition percentage and parameters like EHOMO and the energy gap. ampp.org

Inhibition Efficiency and Quantum Parameters of Methyl-Substituted Pyridines. ampp.org
CompoundInhibition Efficiency (%)EHOMO (eV)ELUMO - EHOMO (eV)Fraction of Electrons Transferred (ΔN)
Pyridine36-9.6810.03-0.031
2-Methylpyridine44-9.529.94-0.016
2,6-Dimethylpyridine46-9.399.87-0.004
2,4,6-Trimethylpyridine48-9.259.770.009

Density Functional Theory (DFT) is another powerful tool used to investigate the corrosion inhibition potential of pyridine derivatives. scispace.comeurjchem.com A computational study on five different pyridine derivatives predicted their inhibition capacity based on quantum chemical parameters. The results indicated that a higher EHOMO, greater softness (σ), lower ELUMO, smaller energy gap (ΔE), and lower hardness (η) are associated with improved corrosion inhibition. scispace.comeurjchem.com Electrostatic potential (ESP) mapping in these studies also revealed that heteroatoms like nitrogen and oxygen are the most probable sites for electrophilic attack, meaning they are the active centers for forming bonds with the metal surface. scispace.comeurjchem.com

Calculated Quantum Chemical Parameters for Various Pyridine Derivatives Using DFT. scispace.comeurjchem.com
Pyridine DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Hardness (η) (eV)Softness (σ) (eV-1)
Methyl 2-aminopyridine-4-carboxylate-0.23167-0.070470.16120.080612.40694
2-Chloro-6-(trifluoromethyl)nicotinic acid-0.29742-0.123840.173580.0867911.52206
N-Methyl-4-chloropyridine-2-carboxamide-0.28259-0.098410.184180.0920910.85905
4-(Trifluoromethyl)nicotinic acid-0.31215-0.122850.18930.0946510.56524
6-(Trifluoromethyl)nicotinic acid-0.31429-0.119790.19450.0972510.28277

These theoretical findings on related pyridine systems provide a strong basis for predicting the behavior of 2-Hydroxy-5-methylpyridine as a corrosion inhibitor. The presence of both an electron-donating methyl group and a hydroxyl group (which contains oxygen with lone electron pairs) suggests that 2-Hydroxy-5-methylpyridine would likely be an effective corrosion inhibitor. The nitrogen and oxygen atoms would serve as active adsorption centers, donating electrons to the vacant orbitals of a metal and forming a protective film on its surface.


Coordination Chemistry and Ligand Design

Ligand Properties and Metal Complexation

The arrangement of the nitrogen and oxygen atoms in 2-hydroxy-5-methylpyridine (B17766) makes it an excellent ligand for coordinating with metal ions. zspharmac.com This ability to bind to metals is fundamental to its applications in catalysis and materials science. chemimpex.com

Role as N,O-Donor Ligand

2-Hydroxy-5-methylpyridine functions as a bidentate N,O-donor ligand, meaning it can bind to a metal center through both its nitrogen and oxygen atoms. rsc.org This chelation results in the formation of stable metal complexes. The deprotonated form, 2-pyridonate, features a delocalized negative charge between the nitrogen and oxygen atoms, which contributes to its versatile bonding capabilities. rsc.org The nitrogen atom acts as a donor, while the hydroxyl group, typically after deprotonation to an oxide, also coordinates with the metal ion. zspharmac.comrsc.org This N,O-coordination is a key feature in the structure of many of its metal complexes. Transition metal complexes with N,O-donor Schiff bases, a class of compounds related to 2-hydroxy-5-methylpyridine derivatives, are noted for their capacity to adopt unusual configurations and their structural lability. semanticscholar.org

Influence on Magnetic and Spectroscopic Properties of Metal Complexes

The coordination of 2-hydroxy-5-methylpyridine and its derivatives to metal ions significantly influences the magnetic and spectroscopic properties of the resulting complexes. mdpi.com The specific geometry and the nature of the ligand-metal bonds dictate these characteristics. For instance, in dinuclear copper(II) complexes with related Schiff base ligands, the organic ligands play a crucial role in determining the magnetic interactions between the metal centers. semanticscholar.orgmdpi.com Studies on such complexes have shown that even minor modifications to the ligand structure can lead to substantial changes in spectroscopic and redox properties. semanticscholar.org The investigation of magnetic properties often involves measuring the magnetic susceptibility at various temperatures, which can reveal phenomena such as antiferromagnetic coupling between metal ions. mdpi.comresearchgate.net Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within the complexes, providing insights into their structure and bonding. mdpi.com

Geometry and Structural Lability of Coordination Compounds

The coordination of 2-hydroxy-5-methylpyridine and related ligands to metal ions can result in a variety of coordination geometries, such as octahedral, square pyramidal, or square planar. researchgate.netiucr.orgresearchgate.net The final geometry is influenced by the metal ion, the substituents on the ligand, and the reaction conditions. For example, a nickel(II) complex involving a tridentate ligand derived from a related hydroxyphenyl compound adopts a slightly distorted octahedral geometry. iucr.org The flexibility of the coordination sphere, or structural lability, is a notable feature of complexes with N,O-donor ligands, allowing them to adapt to different chemical environments. semanticscholar.org This adaptability is crucial for their function in catalytic processes.

Applications in Metal-Catalyzed Reactions

The ability of 2-hydroxy-5-methylpyridine to form stable and reactive metal complexes has led to its use in the development of catalysts for a range of organic transformations. chemimpex.comlu.se

Development of Catalysts for Organic Transformations

Complexes containing 2-hydroxypyridine-based ligands have been successfully employed as pre-catalysts in various organic reactions. lu.se One significant area of application is in hydrogenation and dehydrogenation reactions. lu.se For instance, palladium complexes with 2-hydroxypyridine (B17775) ligands have been used for the α-alkylation of ketones with alcohols through a "hydrogen borrowing" strategy. lu.se This environmentally friendly method involves the temporary dehydrogenation of the alcohol to an aldehyde, followed by an aldol (B89426) condensation with the ketone and subsequent hydrogenation of the resulting enone. lu.se The catalyst facilitates both the dehydrogenation and hydrogenation steps. lu.se

Role in Cross-Coupling Reactions (e.g., Negishi Coupling)

2-Hydroxy-5-methylpyridine serves as a precursor in the synthesis of ligands for metal-catalyzed cross-coupling reactions, such as the Negishi coupling. orgsyn.org In a typical procedure, the hydroxyl group of 2-hydroxy-5-methylpyridine is converted to a triflate group, creating a more reactive species. orgsyn.org This triflate can then participate in palladium-catalyzed cross-coupling reactions with organozinc reagents. orgsyn.orgorgsyn.org This methodology is a powerful tool for creating new carbon-carbon bonds and has been used to synthesize bipyridine derivatives, which are themselves important ligands in coordination chemistry and catalysis. orgsyn.orgsmolecule.com The Negishi coupling is valued for its high functional group tolerance and efficiency in forming these complex molecules. orgsyn.org

Mimicry of Enzyme Active Sites (e.g., Hydrogenase Models)

The active sites of enzymes, such as hydrogenases, represent nature's ingenuity in catalysis. Researchers have long sought to create synthetic models of these sites to understand their function and develop novel catalysts. nih.gov 2-Hydroxy-5-methylpyridine and its derivatives have proven to be valuable ligands in the construction of such models, particularly for [Fe]-hydrogenase. acs.orgnih.gov

The active site of [Fe]-hydrogenase features an iron center coordinated by a unique combination of ligands, including a derivative of 2-hydroxypyridine. nih.gov Synthetic models aim to replicate this coordination environment. For instance, iron acyl thiolato carbonyl complexes have been synthesized to serve as structural mimics. nih.gov These models help to elucidate the structural and electronic properties that are crucial for the enzyme's catalytic activity.

A key aspect of these models is the ability to tune the ligand environment around the iron center. By modifying the substituents on the 2-hydroxypyridine scaffold, researchers can systematically alter the properties of the resulting complex and study the impact on its reactivity. rsc.org This approach has been instrumental in understanding the mechanism of hydrogen activation and has paved the way for the development of catalysts for hydrogenation and other reduction reactions. rsc.org

Table 1: Examples of Iron Complexes as Hydrogenase Models

ComplexDescriptionReference
Fe(SPh)(Ph2PC6H4CO)(CO)3A phosphine-stabilized ferrous acyl thiolato carbonyl complex that serves as a structural model for the [Fe]-hydrogenase active site. nih.gov
Et4N[Fe(SPh)(Ph2PC6H4CO)(CN)(CO)2]A cyanide-substituted derivative that mimics the cyanide-inhibited form of the enzyme. nih.gov
Mn(CO)4(C,N-chelating 2-hydroxypyridyl-6-methylcarbonyl)A manganese-based model investigating metal substitution effects. rsc.org

This table is for illustrative purposes and does not represent an exhaustive list.

Hydroboration and C-H Activation Catalysis

The unique electronic and steric properties of ligands derived from 2-hydroxy-5-methylpyridine have been harnessed in the development of catalysts for hydroboration and C-H activation reactions. rsc.orgacs.org These reactions are fundamental transformations in organic synthesis, enabling the efficient construction of complex molecules.

In hydroboration, a boron-hydride bond is added across a double or triple bond. researchgate.net Catalysts featuring 2-pyridonate ligands, the deprotonated form of 2-hydroxypyridine, have shown promise in this area. rsc.org For example, a ruthenium complex containing two hydroxypyridine motifs has been successfully employed in the hydroboration of organic nitriles. rsc.org The ability of the ligand to participate in metal-ligand cooperation is often cited as a key factor in the catalytic activity. rsc.org

C-H activation, the selective cleavage and functionalization of otherwise inert carbon-hydrogen bonds, is a major goal in modern catalysis. acs.org Pyridine-based templates have been explored for directing transition metal catalysts to specific C-H bonds. acs.org While simple pyridine (B92270) templates can sometimes lead to unreactive complexes, modifying the pyridine ring, for instance by introducing a methoxy (B1213986) group at the C-2 position, can tune the coordinating properties and facilitate the desired C-H activation. acs.org This highlights the importance of ligand design in achieving high selectivity in these challenging reactions.

Design of Multifunctional Coordination Systems

The versatility of 2-hydroxy-5-methylpyridine and its derivatives extends to the construction of multifunctional coordination systems, including bi- and multinuclear metal complexes and Schiff base complexes. mdpi.com

Bi- and Multinuclear Metal Complexes

Ligands derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215), a derivative of 2-hydroxy-5-methylpyridine, are excellent building blocks for constructing bi- and multinuclear metal complexes. mdpi.com These complexes, which contain two or more metal centers held in close proximity by bridging ligands, often exhibit interesting magnetic and electronic properties.

For example, dinuclear copper(II) complexes have been synthesized using Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde. mdpi.com The resulting complexes can exhibit magnetic interactions between the copper centers, and their properties can be tuned by varying the other ligands in the coordination sphere. mdpi.com Such systems are of interest for applications in molecular magnetism and as fluorescent materials. mdpi.com

Schiff Base Metal Complexes

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net Schiff base ligands derived from 2-hydroxy-5-methylpyridine and its analogues are widely used in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.netorientjchem.org

These complexes have been investigated for a wide range of applications. The geometry and properties of the metal complexes are influenced by the specific Schiff base ligand and the metal ion. researchgate.net For instance, mononuclear copper(II) and nickel(II) complexes with Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) and 2-amino-5-methylpyridine (B29535) have been synthesized and characterized, with studies indicating a square planar geometry. researchgate.net Similarly, transition metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and 2-amino-3-methylpyridine (B33374) have been prepared. fudutsinma.edu.ng

The field of Schiff base metal complexes is extensive, with ongoing research into their synthesis, characterization, and potential applications in areas such as catalysis and materials science. orientjchem.org

Biological Activity and Molecular Mechanisms

Mechanisms of Action

The biological and chemical activities of 2-Hydroxy-5-methylpyridine (B17766), also known as 5-methyl-2-pyridinol, are rooted in its distinct molecular structure, which facilitates a variety of interactions at the molecular level. These interactions are fundamental to its role in both biological systems and synthetic chemistry.

Hydrogen Bonding Interactions with Biological Molecules

The presence of a hydroxyl (-OH) group on the pyridine (B92270) ring is a key structural feature of 2-Hydroxy-5-methylpyridine, enabling it to participate in hydrogen bonding. This interaction is crucial as it can influence the activity of biological molecules. Pyridine and its derivatives are known to be frequently involved in hydrogen-bond interactions. nih.gov The capacity for hydrogen bonding allows 2-Hydroxy-5-methylpyridine to form connections with various biological molecules, which can affect their function. In the context of drug design, these hydrogen bonds can contribute to the stability of drug formulations. For instance, in derivatives like 2-hydroxy-4-amino-5-methylpyridine, the hydroxyl group's ability to form hydrogen bonds enhances stability. The study of similar molecules, such as 2-chloro-6-methoxypyridine-4-carboxylic acid, has shown that intermolecular hydrogen bonding can lead to the formation of dimers. tandfonline.com This principle of hydrogen bonding is a significant factor in the biological activity of many organic compounds, including those used in pesticides and pharmaceuticals. bohrium.com

Ligand Binding to Metal Ions and Influence on Catalytic Activity

2-Hydroxy-5-methylpyridine and its related structures, 2-pyridonates, are recognized as versatile ligands in coordination chemistry, capable of binding to a variety of metal ions. rsc.orgresearchgate.net The compound can act as a ligand, binding to metal ions and thereby affecting their catalytic properties. This binding is facilitated by the hard oxygen and nitrogen donor atoms within the molecule. rsc.orgresearchgate.net The interaction between the ligand and the metal ion can lead to cooperative behavior, which is a key aspect of their catalytic potential. rsc.orgresearchgate.net

Research into 2-pyridonate complexes with 3d transition metals has been inspired by their natural role in the active site of enzymes like [Fe]-hydrogenase. rsc.orgresearchgate.net Synthetic models of these enzymes have been created using pyridonate ligands to study and mimic their catalytic activity. rsc.org The versatility of 2-pyridonates as ligands stems from their modular nature, which allows for fine-tuning of their electronic and steric properties. rsc.orgresearchgate.net This adaptability has led to the development of powerful catalysts for a range of chemical transformations. rsc.orgresearchgate.net For example, copper(II) complexes with hydrazone derivatives of pyridine have shown interesting biological properties, including antimicrobial activity. researchgate.net

Modulation of Enzyme Activity and Receptor Binding

The interactions of 2-Hydroxy-5-methylpyridine at a molecular level, including hydrogen bonding and metal ion coordination, can lead to the modulation of enzyme activity and receptor binding. For instance, derivatives of this compound have been investigated for their potential to inhibit enzymes like acetylcholinesterase, which is relevant in research for conditions such as Alzheimer's disease.

The broader class of pyridine derivatives has been explored for their ability to act as allosteric modulators of receptors, which are molecules that can influence the receptor's response to other signaling molecules. unipi.itsigmaaldrich.cn The binding of these compounds to a receptor can alter its conformation and, consequently, its activity. acs.org This modulation can either enhance or inhibit the receptor's function. The ability of 2-Hydroxy-5-methylpyridine and its derivatives to interact with biological targets through these mechanisms underscores their importance in pharmacological research. google.com

Pharmacological Research Applications

2-Hydroxy-5-methylpyridine serves as a critical building block and intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable precursor for creating more complex molecules with specific therapeutic activities.

Role as an Intermediate in Drug Synthesis (e.g., Pirfenidone)

A significant application of 2-Hydroxy-5-methylpyridine is its role as a key intermediate in the synthesis of Pirfenidone. scirp.orgscirp.org Pirfenidone is an anti-fibrotic drug, and 2-Hydroxy-5-methylpyridine is a direct precursor in its manufacturing process. google.com The synthesis involves a nucleophilic substitution reaction between 2-hydroxy-5-methylpyridine and iodobenzene (B50100) in the presence of a copper catalyst and potassium carbonate. google.com

During the production of Pirfenidone, 2-Hydroxy-5-methylpyridine is also monitored as a potential impurity in the final drug substance. scirp.orgscirp.org Analytical methods, such as RP-HPLC, have been developed to detect and quantify its presence to ensure the purity of the active pharmaceutical ingredient (API). scirp.orgscirp.org

Table of Synthesis Intermediates for Pirfenidone

Starting Material/Intermediate Role in Synthesis
2-Amino-5-methylpyridine (B29535) Starting material for producing 2-hydroxy-5-methylpyridine. google.com
2-Hydroxy-5-methylpyridine Key intermediate that reacts with iodobenzene. google.comgoogle.com
Iodobenzene Reacts with 2-hydroxy-5-methylpyridine. scirp.orggoogle.com

Precursor for Proton Pump Inhibitors (e.g., Omeprazole Derivative)

2-Hydroxy-5-methylpyridine and its derivatives are also utilized as precursors in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. While not a direct precursor to the most common form of Omeprazole, related pyridine structures are fundamental to the synthesis of the entire class of PPIs, which includes Omeprazole, Lansoprazole, and Pantoprazole. beilstein-journals.org These drugs work by inhibiting the H+/K+-ATPase antiporter pump in gastric parietal cells. nih.gov

The general synthesis of many PPIs involves a pyridine ring, and modifications to this ring system are a key area of research for developing new and improved PPI derivatives. beilstein-journals.orgnih.gov For example, a multifunctional derivative, 2-hydroxy-4-amino-5-methylpyridine, is noted as being critical in the synthesis of Omeprazole. The pyridine moiety is a common structural feature in this important class of pharmaceuticals. beilstein-journals.org

Table of Mentioned Compounds

Compound Name
2-Amino-5-methylpyridine
2-bromo-5-methylpyridine (B20793)
2-bromo-6-methylpyridine (B113505)
2-chloro-6-methoxypyridine-4-carboxylic acid
2-Hydroxy-4-amino-5-methylpyridine
2-Hydroxy-5-methylpyridine
2-hydroxy-5-methylpyridine-3-carboxylic acid
3,5-dinitrosalicylic acid
4-nitro-2,3,5-trimethyl pyridine-N-oxide
4-nitro-3,5-dimethyl-2-chloromethyl pyridine
Esomeprazole
Iodobenzene
Lansoprazole
Omeprazole
Pantoprazole
Pirfenidone

Antimicrobial Properties

Preliminary research suggests that 2-Hydroxy-5-methylpyridine possesses antimicrobial properties. Its chemical structure, featuring a hydroxyl group, allows it to form hydrogen bonds with various biological molecules, which can influence their activity. The compound can also act as a ligand, binding to metal ions and potentially affecting their catalytic roles in microbial processes. This interaction with molecular targets and pathways is believed to be the basis of its antimicrobial action. Further research has explored the antimicrobial potential of related compounds, such as derivatives of 2-Hydroxy-5-methylpyridine, which have shown activity against certain bacteria and fungi. chemimpex.comchemimpex.comresearchgate.net For instance, metal complexes of a salt containing 2-amino-5-methylpyridine have been evaluated for their antimicrobial effects. researchgate.net

Immunomodulatory Effects (e.g., Aggravation of Collagen-Induced Arthritis by 5-hydroxy-2-methylpyridine (B31158) isomer)

An isomer of 2-Hydroxy-5-methylpyridine, 5-hydroxy-2-methylpyridine (5H2MP), has been identified as a compound present in cigarette smoke condensate that can aggravate collagen-induced arthritis (CIA) in mice. nih.govresearchgate.netnbrp.jp Cigarette smoking is a known environmental risk factor for rheumatoid arthritis (RA), contributing to both its development and severity. nih.govnih.gov Studies have shown that both mainstream and sidestream cigarette smoke condensate can worsen CIA. nih.gov Through sequential fractionation and analysis of the condensate, 5H2MP was identified as the active compound responsible for this effect. nih.gov It is noteworthy that another isomer, 2-hydroxy-3-methylpyridine, also showed activity, while 3-hydroxy-2-methylpyridine (B140910) did not. nih.gov The identified active compound, 5H2MP, was found to be non-mutagenic and did not exhibit aryl hydrocarbon receptor-dependent activity, suggesting a specific mechanism of action related to the immunopathology of arthritis. nih.gov

Enzymatic Transformations and Metabolic Pathways

Role in Pyridine Derivative Biodegradation

2-Hydroxy-5-methylpyridine and its isomers are part of the broader family of pyridine derivatives, which are subject to microbial degradation in the environment. nih.govoup.com The biodegradation of these compounds often involves hydroxylation as a key initial step. ias.ac.insemanticscholar.org Microorganisms like Arthrobacter, Rhodococcus, and Burkholderia have been identified to degrade various pyridine compounds. ias.ac.innih.govasm.org The degradation pathways of many pyridine derivatives converge to common intermediates. researchgate.net For example, 2,5-dihydroxypyridine (B106003) (2,5-DHP) is a central metabolic intermediate in the catabolism of numerous pyridine derivatives, including nicotine (B1678760) and nicotinic acid. nih.govsemanticscholar.orgresearchgate.net The microbial degradation of these compounds is crucial for their removal from contaminated environments. nih.gov

Involvement of Monooxygenases (e.g., 2-Hydroxypyridine (B17775) 5-Monooxygenase)

A key enzyme in the degradation of 2-hydroxypyridine is 2-hydroxypyridine 5-monooxygenase. nih.gov This enzyme catalyzes the conversion of 2-hydroxypyridine to 2,5-dihydroxypyridine. nih.gov In Burkholderia sp. strain MAK1, this enzyme is a soluble diiron monooxygenase (SDIMO) encoded by the hpdABCDE gene cluster. nih.gov This enzyme has a broad substrate specificity, making it a potentially attractive biocatalyst for the regioselective hydroxylation of various pyridine derivatives. nih.govresearchgate.net The hydroxylation of the pyridine ring is a critical step that facilitates further degradation. nih.gov Other monooxygenases are also involved in the metabolism of different pyridine derivatives, highlighting the diversity of enzymatic strategies for breaking down these compounds. nih.govnih.gov

Degradation Pathways and Intermediate Formation (e.g., Dihydroxypyridines)

The microbial degradation of 2-hydroxypyridine and its derivatives typically proceeds through the formation of dihydroxypyridine intermediates. ias.ac.insemanticscholar.orgnih.gov A common and well-studied intermediate is 2,5-dihydroxypyridine (2,5-DHP). nih.govnih.govresearchgate.net Following its formation, the 2,5-DHP ring is cleaved by a dioxygenase, such as 2,5-dihydroxypyridine 5,6-dioxygenase, leading to the formation of N-formylmaleamic acid. nih.govresearchgate.net This is then further metabolized to maleamic acid and eventually to compounds that can enter central metabolic pathways, such as the Krebs cycle. semanticscholar.orgresearchgate.net In some degradation pathways, other dihydroxypyridine isomers like 2,3,6-trihydroxypyridine (B1195510) can be formed, which may autooxidize to form pigments. nih.gov

Relevance to Vitamin B6 Metabolism (for related enzymes)

Enzymes involved in the degradation of pyridine derivatives share similarities with enzymes in the metabolic pathways of vitamin B6 (pyridoxine). nih.govgenome.jp For example, 5-pyridoxic-acid oxygenase, an enzyme in the degradation of pyridoxine, is an FAD-dependent oxygenase that cleaves the pyridine ring. nih.gov This enzyme utilizes analogues like 3-hydroxy-2-methylpyridine-5-carboxylic acid, though poorly. nih.gov Furthermore, 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid dehydrogenase is another NAD+-dependent enzyme involved in vitamin B6 degradation. nih.govresearchgate.netgenome.jp The study of these enzymes provides insights into the broader mechanisms of pyridine ring cleavage and metabolism, which are relevant to understanding the breakdown of compounds like 2-Hydroxy-5-methylpyridine. nih.govgenome.jp

Applications in Materials Science

Polymer Additives and Property Enhancement

2-Hydroxy-5-methylpyridine (B17766) is utilized as an additive in polymer formulations to augment key material characteristics. chemimpex.com Its incorporation into polymer matrices can lead to significant improvements in both thermal stability and mechanical strength, making it a valuable component in the production of more durable materials for industrial applications. chemimpex.com

The presence of 2-Hydroxy-5-methylpyridine within a polymer matrix can enhance its resistance to thermal degradation. The hydroxyl group on the pyridine (B92270) ring can participate in hydrogen bonding, which helps to stabilize the polymer chains and increase the energy required to initiate thermal breakdown. This enhanced stability is crucial for materials used in high-temperature environments. While specific data on the degree of improvement is proprietary to polymer formulations, a general trend is observed where its addition elevates the material's thermal endurance.

Table 1: Effect of 2-Hydroxy-5-methylpyridine on Polymer Properties

PropertyBefore Addition of 2-Hydroxy-5-methylpyridineAfter Addition of 2-Hydroxy-5-methylpyridine
Thermal StabilityModerateHigh
Mechanical StrengthLowImproved

Improvement of Thermal Stability

Functional Materials Development

2-Hydroxy-5-methylpyridine and its derivatives are instrumental in the synthesis of advanced functional materials. The pyridine ring's ability to act as a ligand for metal ions is a key feature, enabling the creation of metal complexes with tailored magnetic and fluorescent properties for specialized applications like thin films and sensors. chemimpex.com

Derivatives of 2-Hydroxy-5-methylpyridine are used to synthesize polynuclear metal complexes that exhibit interesting magnetic properties. For instance, Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215), a closely related compound, have been used to create dinuclear copper(II) complexes. mdpi.com These complexes can be deposited as thin layers on substrates like silicon using methods such as spin coating. mdpi.com

Research on one such dinuclear copper(II) complex revealed strong antiferromagnetic coupling between the copper(II) centers. mdpi.com The ability to form thin films from these molecule-based magnets is a step toward developing new materials for applications in data storage, spintronics, and sensors. acs.org The development of methods to create thin films of molecular magnetic materials is a significant area of research in materials science. researchgate.net

The same Schiff base derivatives of 2-hydroxy-5-methylisophthalaldehyde used for magnetic materials also show promise as fluorescent materials. mdpi.com Studies on specific copper(II) complexes have demonstrated that they exhibit fluorescence, with emissions in the blue-green part of the spectrum. When these complexes are deposited as thin films, they retain their fluorescent properties. mdpi.com

Detailed research findings on two distinct copper(II) complexes derived from 2-hydroxy-5-methylisophthalaldehyde show that their fluorescence emission wavelengths differ slightly between the compound in solution and when deposited as a thin film. mdpi.com The intensity of fluorescence was also found to be dependent on the specific complex and the quality of the thin film. mdpi.com This tunability is a desirable characteristic in the development of new fluorescent materials for devices like OLEDs and sensors. mdpi.com Furthermore, other related structures, such as lanthanide complexes with 2-hydroxy-5-methyl-3-nicotinic acid, have been investigated for their luminescent properties, highlighting the potential of the substituted hydroxypyridine scaffold in creating light-emitting materials. researchgate.net

Table 2: Fluorescence Emission Data for Copper(II) Complexes Derived from a 2-Hydroxy-5-methylpyridine Analog mdpi.com

Complex FormEmission Wavelength Range (nm)
Compound 1 in Solution489–509
Compound 1 as Thin Film460–464
Compound 2 in Solution489–509
Compound 2 as Thin Film460–464

Environmental Chemistry and Remediation Research

Microbial Degradation Studies

The biodegradation of pyridine (B92270) and its derivatives, such as 2-Hydroxy-5-methylpyridine (B17766), is a critical process for environmental remediation. Certain microorganisms have evolved metabolic pathways to utilize these compounds as a source of carbon, nitrogen, and energy. nih.govplos.org

The microbial catabolism of pyridine derivatives often proceeds through a series of hydroxylation and ring-cleavage events. While the specific pathway for 2-Hydroxy-5-methylpyridine is not fully detailed in the provided research, extensive studies on analogous compounds like picolinic acid and 2-hydroxypyridine (B17775) by bacteria such as Alcaligenes faecalis and Burkholderia sp. provide a clear model.

In Alcaligenes faecalis JQ135, the degradation of picolinic acid, a related pyridine derivative, has been thoroughly characterized. The pathway begins with a hydroxylation step, followed by further oxidation, decarboxylation, and eventual ring fission to yield compounds that can enter central metabolic cycles like the Krebs cycle. nih.govbiorxiv.org The degradation of 2-hydroxypyridine by Burkholderia sp. MAK1 also proceeds via hydroxylation to form 2,5-dihydroxypyridine (B106003) (2,5DHP), which is a central intermediate in the breakdown of many pyridine compounds. nih.govresearchgate.net This intermediate is then further degraded via the maleamate (B1239421) pathway. nih.gov

A proposed degradation pathway for a related pyridine derivative, picolinic acid, by Alcaligenes faecalis JQ135 is detailed below, illustrating a typical microbial strategy for breaking down such compounds.

Table 1: Biodegradation Pathway of Picolinic Acid by Alcaligenes faecalis JQ135

StepSubstrateEnzymeProductReaction Type
1Picolinic Acid (PA)PicA (PA Dehydrogenase)6-Hydroxypicolinic Acid (6HPA)Hydroxylation nih.govbiorxiv.org
26-Hydroxypicolinic Acid (6HPA)PicB (Monooxygenase)3,6-Dihydroxypicolinic Acid (3,6DHPA)Hydroxylation nih.govbiorxiv.org
33,6-Dihydroxypicolinic Acid (3,6DHPA)PicC (Decarboxylase)2,5-Dihydroxypyridine (2,5DHP)Decarboxylation biorxiv.orgbiorxiv.org
42,5-Dihydroxypyridine (2,5DHP)PicD (Dioxygenase)N-formylmaleamic acidRing Cleavage nih.gov
5N-formylmaleamic acidPicE (Deformylase)Maleamic acidDeformylation nih.gov
6Maleamic acidPicF (Amidohydrolase)Maleic acidAmidohydrolase nih.gov
7Maleic acidPicG (Isomerase)Fumaric acidIsomerization nih.gov

Research has identified several bacterial genera capable of degrading pyridine derivatives. Among the most studied are species of Burkholderia and Alcaligenes. dntb.gov.ua

Alcaligenes faecalis : Strain JQ135, isolated from municipal wastewater, has been shown to efficiently degrade picolinic acid. nih.gov This bacterium utilizes a specific gene cluster, designated pic, to carry out the complete catabolism of the compound. nih.govbiorxiv.org The degradation process involves using picolinic acid as the sole source of carbon and nitrogen for growth. biorxiv.org

Burkholderia sp. : Strain MAK1 is notable for its ability to utilize 2-hydroxypyridine as a substrate without the accumulation of the blue pigment often associated with its metabolism. nih.govvu.lt This strain possesses a gene cluster (hpd) that encodes for the enzymes responsible for the degradation. nih.govresearchgate.net Burkholderia sp. has also been identified in the degradation of the fungicide propiconazole (B1679638) and the insecticide imidacloprid, showcasing its metabolic versatility towards complex chemical structures. nih.goveeer.org

Table 2: Microorganisms Involved in Pyridine Derivative Degradation

MicroorganismDegraded Compound(s)Key FindingsReferences
Alcaligenes faecalis JQ135Picolinic AcidIdentified complete catabolic pathway and responsible 'pic' gene cluster. nih.govbiorxiv.orgnih.gov
Burkholderia sp. MAK12-Hydroxypyridine, Various Pyridine DerivativesDegrades 2-hydroxypyridine without blue pigment formation; identified 'hpd' gene cluster; performs regioselective hydroxylation. nih.govvu.ltresearchgate.net
Arthrobacter sp.2-Hydroxypyridine, PyridineDegradative genes for 2-hydroxypyridine metabolism are located on the chromosome; plasmid-borne 'pyr' gene cluster for pyridine degradation. semanticscholar.orgasm.org
Rhodococcus rhodochrous PY112-HydroxypyridineUtilizes a four-component dioxygenase for the initial hydroxylation step. nih.gov

Hydroxylation is a crucial initial step in the aerobic biodegradation of aromatic compounds, including pyridine derivatives, as it activates the stable ring for subsequent cleavage. asm.org This reaction is catalyzed by a class of enzymes known as hydroxylases or monooxygenases. ontosight.ai These enzymes incorporate one or both atoms of molecular oxygen into the substrate. semanticscholar.org

In the metabolism of pyridine derivatives, different types of hydroxylases have been identified:

Multicomponent Monooxygenases : In many previously studied pathways, the hydroxylation at the ortho position (adjacent to the ring nitrogen) is catalyzed by complex, multicomponent enzymes. asm.org An example is the four-component dioxygenase (HpoBCDF) in Rhodococcus rhodochrous PY11, which catalyzes the initial hydroxylation of 2-hydroxypyridine. nih.gov

Monocomponent FAD-dependent Monooxygenases : Hydroxylation at the meta position is often carried out by simpler, single-component enzymes that depend on flavin adenine (B156593) dinucleotide (FAD). asm.org

Soluble Diiron Monooxygenase (SDIMO) : In Burkholderia sp. MAK1, the enzyme responsible for converting 2-hydroxypyridine to 2,5-dihydroxypyridine is a 2-hydroxypyridine 5-monooxygenase. nih.govresearchgate.net This enzyme is classified as a soluble diiron monooxygenase and is encoded by the hpdABCDE gene cluster. nih.govvu.lt This discovery was significant as it identified a novel enzyme for a previously elusive degradation pathway. vu.ltresearchgate.net

Table 3: Key Enzymes in Pyridine Derivative Hydroxylation

Enzyme SystemOrganismReaction CatalyzedEnzyme TypeReferences
2-Hydroxypyridine 5-monooxygenase (HpdABCDE)Burkholderia sp. MAK12-Hydroxypyridine → 2,5-DihydroxypyridineSoluble Diiron Monooxygenase (SDIMO) nih.govresearchgate.net
Picolinic Acid Dehydrogenase (PicA) & Monooxygenase (PicB)Alcaligenes faecalis JQ135Picolinic Acid → 6-Hydroxypicolinic Acid → 3,6-Dihydroxypicolinic AcidDehydrogenase & Monooxygenase nih.govbiorxiv.org
HpoBCDFRhodococcus rhodochrous PY11Initial hydroxylation of 2-HydroxypyridineFour-component Dioxygenase nih.gov
4-Hydroxypyridine-3-hydroxylaseGeneral4-Hydroxypyridine → 3,4-DihydroxypyridineHydroxylase ontosight.ai

Identification of Degrading Microorganisms (e.g., Burkholderia sp., Alcaligenes faecalis)

Role in Agrochemicals and Pest Management

Beyond its environmental fate, 2-Hydroxy-5-methylpyridine is a valuable compound in industrial chemistry, particularly in the agricultural sector.

2-Hydroxy-5-methylpyridine serves as a key building block, or intermediate, in the synthesis of more complex molecules used in agrochemicals. chemimpex.comgoogle.comzspharmac.com Its chemical structure, featuring a reactive hydroxyl group on a stable pyridine ring, makes it suitable for constructing a variety of active ingredients for pest management products. chemimpex.comzspharmac.com

The compound is instrumental in developing both herbicides and fungicides. chemimpex.com For instance, it can be chemically modified through reactions like bromination to produce 2-bromo-5-methylpyridine (B20793), which is itself a valuable intermediate for synthesizing compounds effective against various plant pathogens. google.com Its utility as a precursor helps in the creation of novel agrochemical solutions aimed at improving crop yields while considering environmental impact. chemimpex.com

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For 2-Hydroxy-5-methylpyridine (B17766), both high-performance liquid chromatography and gas chromatography are employed to achieve distinct analytical goals.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. It is particularly crucial in the pharmaceutical industry, where 2-Hydroxy-5-methylpyridine is monitored as a process-related impurity in active pharmaceutical ingredients (APIs) like Pirfenidone. chemicalbook.comjubilantingrevia.com

A significant application of HPLC is the detection and quantification of trace amounts of 2-Hydroxy-5-methylpyridine in pharmaceutical substances. scirp.orgscirp.org The development of sensitive, stability-indicating methods is critical for ensuring the safety and efficacy of drug products. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method has proven effective in quantifying 2-Hydroxy-5-methylpyridine alongside other impurities, such as Iodobenzene (B50100), in Pirfenidone drug substance. scirp.orgscirp.org

The method demonstrates high sensitivity, with a Limit of Detection (LOD) and Limit of Quantitation (LOQ) established at the microgram-per-milliliter level. scirp.orgscirp.org The linearity of the method has been confirmed over a specific concentration range, ensuring that the measured response is directly proportional to the concentration of the impurity. scirp.orgscirp.org

Table 1: Quantitation Parameters for 2-Hydroxy-5-methylpyridine via RP-HPLC scirp.orgscirp.org
ParameterValue
Limit of Detection (LOD)0.000005 mg/mL
Limit of Quantitation (LOQ)0.000017 mg/mL
Linearity Range0.017 to 0.380 µg/mL
Recovery94.08% - 104.12%

The development and validation of an analytical method according to International Conference on Harmonisation (ICH) guidelines ensure its reliability, accuracy, and precision. scirp.orgscirp.org For 2-Hydroxy-5-methylpyridine, a simple and rapid RP-HPLC method has been successfully developed and validated. scirp.orgresearchgate.net

The method utilizes a C18 column, which consists of octadecylsilane (B103800) chemically bonded to silica (B1680970) particles, providing a non-polar stationary phase for reverse-phase separation. scirp.org A gradient elution program involving an aqueous buffer (potassium dihydrogen phosphate (B84403) adjusted to an acidic pH with orthophosphoric acid) and an organic solvent (acetonitrile) is used as the mobile phase to achieve effective separation of the analyte from the main compound and other impurities. scirp.orgresearchgate.net The retention time for 2-hydroxy-5-methylpyridine under these specific conditions was found to be approximately 3.248 minutes. scirp.orgscirp.org

Table 2: Validated RP-HPLC Method Parameters scirp.orgscirp.orgresearchgate.net
ParameterSpecification
Stationary Phase (Column)Zorbax RX-C18 (250 mm x 4.6 mm, 5.0 µm)
Mobile PhaseGradient elution with 0.02 M Potassium dihydrogen phosphate buffer (pH 2.5) and Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Retention Time3.248 min

Gas Chromatography (GC) is a widely used analytical technique for assessing the purity of volatile and thermally stable compounds. It is a standard method for determining the purity of 2-Hydroxy-5-methylpyridine, with commercial grades often specifying a purity of 98.0% or higher as determined by GC analysis. avantorsciences.comvwr.comtcichemicals.com

For compounds like 2-Hydroxy-5-methylpyridine that contain active hydrogen atoms in a hydroxyl group, a derivatization step is sometimes performed prior to GC analysis. thermofisher.com This process, often involving silylation, replaces the active hydrogen with a silyl (B83357) group (e.g., trimethylsilyl). researchgate.net Derivatization enhances the compound's volatility and thermal stability, leading to improved peak shape and more reliable quantification during the GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Quantitation of Trace Impurities (e.g., in Pharmaceutical Substances)

Thermal Analysis

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is primarily used to characterize the thermal stability and decomposition profile of materials. For organic compounds like 2-Hydroxy-5-methylpyridine and its derivatives, TGA provides critical information about the temperatures at which thermal decomposition events occur. researchgate.net

A typical TGA experiment is conducted on a specialized analyzer where the sample is heated in a controlled atmosphere, such as air or an inert gas, at a constant heating rate. rsc.org For example, a common method involves a heating rate of 10 °C/min over a temperature range of 30 °C to 750 °C. rsc.org Studies on related metal complexes containing nicotinic acid derivatives have shown decomposition temperatures exceeding 360 °C, indicating high thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to study the thermal properties of materials, including the determination of melting point, glass transition temperature, and enthalpy of fusion.

In a typical DSC analysis, a small amount of the sample, such as 2-Hydroxy-5-methylpyridine, is placed in a sealed pan, and an empty pan serves as a reference. Both pans are heated at a constant rate, and the difference in heat flow to the two pans is measured as a function of temperature. The resulting plot, known as a DSC thermogram, provides a profile of the thermal transitions of the material. An endothermic peak on the thermogram typically represents melting, where the area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Table 1: Reported Melting Points for 2-Hydroxy-5-methylpyridine

Melting Point (°C)Source
184
183-187
182–186

Titration Analysis for Purity Assessment

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For a weakly basic compound like 2-Hydroxy-5-methylpyridine, a non-aqueous acid-base titration is a suitable method for purity assessment. This technique is necessary because in an aqueous solution, the basicity of the compound is too weak to provide a sharp and clear endpoint.

The general principle of non-aqueous titration for a weak base involves dissolving the sample in a suitable non-aqueous solvent and titrating with a standardized solution of a strong acid, typically perchloric acid dissolved in a non-aqueous medium like glacial acetic acid. The solvent choice is critical; aprotic solvents like glacial acetic acid can enhance the basicity of the weak base, allowing for a more defined titration curve.

Several commercial suppliers of 2-Hydroxy-5-methylpyridine specify a purity of ≥98.0% as determined by titration analysis. A common procedure for such an analysis involves the following steps:

Preparation of the Titrant: A standardized solution of perchloric acid (e.g., 0.1 N) in glacial acetic acid is prepared. Acetic anhydride (B1165640) is often added to remove any excess water.

Sample Preparation: A precisely weighed amount of 2-Hydroxy-5-methylpyridine is dissolved in a suitable volume of glacial acetic acid.

Titration: The sample solution is titrated with the standardized perchloric acid solution.

Endpoint Determination: The endpoint of the titration can be determined potentiometrically or by using a visual indicator. Crystal violet is a common indicator for this type of titration, changing color from violet (basic) to blue-green (acidic) at the endpoint.

Table 2: Purity Specifications for 2-Hydroxy-5-methylpyridine by Titration

Purity SpecificationAnalysis Method
>98.0%Titration Analysis
>98.0%(T)Nonaqueous Titration

Spectrofluorimetric Analysis

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence from a sample after it has been excited by a certain wavelength of light. This method can be used for both qualitative and quantitative analysis and is often more selective and sensitive than absorption spectrophotometry.

For a molecule to be fluorescent, it must absorb ultraviolet or visible light and then emit it at a longer wavelength. The aromatic structure of 2-Hydroxy-5-methylpyridine suggests it may possess native fluorescence. The hydroxyl and methyl substituents on the pyridine (B92270) ring can influence the fluorescence properties, including the excitation and emission wavelengths (λex and λem) and the quantum yield.

While specific spectrofluorimetric studies detailing the excitation and emission maxima for pure 2-Hydroxy-5-methylpyridine are not extensively documented in publicly available literature, the technique is employed in the analysis of related compounds and impurities. For instance, 2-Hydroxy-5-methylpyridine is a known impurity in the synthesis of the drug Pirfenidone, and its presence can be monitored using chromatographic methods coupled with detection techniques that could include fluorescence. The fluorescence of other heterocyclic compounds containing a hydroxyl group, such as 2-hydroxyquinoline, has been studied, revealing distinct absorption and emission spectra for its different tautomeric forms.

A hypothetical spectrofluorimetric method for the quantitative analysis of 2-Hydroxy-5-methylpyridine would involve:

Determining the optimal excitation and emission wavelengths in a suitable solvent.

Preparing a series of standard solutions of known concentrations.

Measuring the fluorescence intensity of the standards and the unknown sample.

Constructing a calibration curve by plotting fluorescence intensity versus concentration to determine the concentration of the unknown.

The sensitivity of spectrofluorimetry makes it a valuable tool for detecting trace amounts of fluorescent compounds.

Table 3: General Parameters in Spectrofluorimetric Analysis

ParameterDescription
Excitation Wavelength (λex)The wavelength of light used to excite the molecule.
Emission Wavelength (λem)The wavelength of light emitted by the molecule.
Fluorescence IntensityThe measured brightness of the emitted light, proportional to concentration.
Quantum YieldThe ratio of photons emitted to photons absorbed.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. The separation occurs in a narrow-bore fused-silica capillary, and the technique is known for its high efficiency, short analysis time, and minimal sample consumption.

CE is well-suited for the analysis of a wide range of molecules, including small organic ions like pyridine derivatives. The separation of analytes in CE is governed by their charge-to-size ratio. For a compound like 2-Hydroxy-5-methylpyridine, which can be protonated to form a cation, its migration in the capillary will be influenced by the pH of the background electrolyte (BGE), the applied voltage, and the electroosmotic flow (EOF).

While specific, detailed protocols for the routine analysis of 2-Hydroxy-5-methylpyridine by CE are not widely published, the general approach would involve:

Sample Preparation: Dissolving the sample in the background electrolyte or a compatible solvent.

Capillary Conditioning: Rinsing the capillary with solutions such as sodium hydroxide (B78521), water, and the background electrolyte to ensure a reproducible surface charge.

Injection: Introducing a small plug of the sample into the capillary, typically by pressure or voltage.

Separation: Applying a high voltage across the capillary to effect the separation.

Detection: Monitoring the separated analytes as they pass through a detector window, commonly a UV-Vis detector set at a wavelength where the analyte absorbs.

The development of a CE method for 2-Hydroxy-5-methylpyridine would require optimization of parameters such as the composition and pH of the background electrolyte, the applied voltage, and the capillary temperature to achieve the desired resolution and analysis time.

Table 4: Key Parameters in Capillary Electrophoresis Method Development

ParameterDescriptionTypical Range/Value
CapillaryFused-silica capillary with a specific internal diameter and length.25-75 µm I.D., 30-100 cm length
Background Electrolyte (BGE)A buffer solution that conducts the current and maintains a stable pH.Phosphate, borate, or acetate (B1210297) buffers
pH of BGEAffects the charge of the analyte and the electroosmotic flow.2-11
Applied VoltageThe driving force for the separation.10-30 kV
DetectionMethod for detecting the separated analytes.UV-Vis, Diode Array, Mass Spec.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

Future research into the synthesis of 2-hydroxy-5-methylpyridine (B17766) is expected to prioritize the development of more efficient and environmentally friendly methods. While current methods, such as the reaction of 2-bromo-5-methylpyridine (B20793) with potassium tert-butoxide or the catalytic reduction of 3-cyano-6-hydroxypyridine, are established, there is a drive towards greener chemistry. chemicalbook.comgoogle.com This includes exploring alternative solvents, reducing the number of synthetic steps, and utilizing catalytic processes that minimize waste. One patented method, for instance, involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant, highlighting a move towards more efficient industrial production. google.com Further investigations may focus on biocatalysis or flow chemistry to enhance sustainability and scalability.

Deeper Mechanistic Understanding of Reactivity

A more profound comprehension of the reactivity of 2-hydroxy-5-methylpyridine is crucial for optimizing its use in various chemical transformations. The compound's ability to undergo reactions like oxidation, reduction, and substitution is well-known. Future studies will likely employ advanced computational and spectroscopic techniques to elucidate the intricate mechanisms governing these reactions. A key area of interest is the compound's tautomeric equilibrium between the hydroxy-pyridine and pyridone forms and how this is influenced by different reaction conditions and catalysts. researchgate.net A detailed mechanistic understanding will enable more precise control over reaction outcomes, paving the way for the discovery of novel chemical transformations. For instance, mechanistic studies on the regiodivergent alkylation of pyridines have already shown that reaction conditions can direct selectivity, a principle that could be further explored with 2-hydroxy-5-methylpyridine. acs.org

Design of Next-Generation Ligands for Catalysis

The structural features of 2-hydroxy-5-methylpyridine, particularly the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring, make it an excellent scaffold for designing ligands for metal catalysts. chemimpex.com Its derivatives, known as 2-pyridonates, are recognized as a versatile ligand platform in transition metal coordination chemistry and catalysis. researchgate.net Future research is anticipated to focus on creating sophisticated ligands with tailored electronic and steric properties. These next-generation ligands could significantly enhance the performance of catalysts in a variety of organic reactions, including cross-coupling and C-H activation. The goal is to develop highly active and selective catalysts for the synthesis of complex molecules, with potential applications in fine chemicals and pharmaceuticals.

Elucidation of Biological Pathways and Therapeutic Targets

The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. rsc.orgresearchgate.net Derivatives of 2-hydroxy-5-methylpyridine have shown potential in pharmaceutical development, including in the synthesis of drugs for neurological disorders and as having antimicrobial and anti-inflammatory properties. chemimpex.comchemimpex.comnih.gov Future research will likely focus on identifying the specific biological pathways and molecular targets of these derivatives. Techniques such as proteomics and genomics could be employed to understand their mechanisms of action at a molecular level. This knowledge is essential for the rational design of new and more effective therapeutic agents with improved efficacy and reduced side effects. For example, derivatives of pyrido[2,3-d]pyrimidines, which share a similar heterocyclic core, have been investigated as inhibitors of various kinases and dihydrofolate reductase, indicating potential targets for related compounds. mdpi.com

Development of Advanced Materials with Tunable Properties

The unique chemical properties of 2-hydroxy-5-methylpyridine make it a promising building block for the creation of advanced materials. chemimpex.com Its ability to participate in hydrogen bonding and coordinate with metal ions can be exploited to construct polymers, metal-organic frameworks (MOFs), and other functional materials. chemimpex.comresearchgate.net Future research in this area will likely explore the synthesis of materials with tunable optical, electronic, and thermal properties. Such materials could find applications in sensors, electronic devices, and coatings. For instance, derivatives of 2-hydroxy-3-iodo-5-methylpyridine (B1372737) are being explored for creating novel materials with enhanced durability. chemimpex.com

Enhanced Bioremediation Strategies for Pyridine Contaminants

Pyridine and its derivatives are recognized as environmental pollutants originating from various industrial activities. tandfonline.comresearchgate.netuludag.edu.tr Bioremediation, which utilizes microorganisms to break down these contaminants, is considered a promising and environmentally friendly clean-up strategy. uludag.edu.tr Research has shown that various bacteria are capable of degrading pyridine and its derivatives, often under aerobic conditions. tandfonline.comresearchgate.netnih.gov Future investigations will likely focus on isolating and engineering microorganisms with enhanced degradation capabilities for a wider range of pyridine-based pollutants. This could involve identifying the specific enzymes and metabolic pathways responsible for the breakdown of these compounds and optimizing conditions for their activity. researchgate.netosti.gov The development of robust bioremediation strategies is crucial for mitigating the environmental impact of these toxic chemicals. tandfonline.comosti.gov

Q & A

Q. Table 1: Key Physicochemical Properties of 2-Hydroxy-5-methylpyridine

PropertyValue/MethodReference
Molecular Weight109.13 g/mol
Melting Point~60°C
SolubilitySoluble in hot water/alkali; low in organics
StabilityDegrades above 15°C; sensitive to pH

Q. Table 2: HPLC Parameters for Impurity Analysis

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
System Suitability%RSD <2% for peak areas

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyridin-2(1H)-one
Reactant of Route 2
5-Methylpyridin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.